molecular formula C17H18FNO B11847957 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol

Cat. No.: B11847957
M. Wt: 271.33 g/mol
InChI Key: WMONYESKNCYCQH-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol (CAS Number: 2231673-20-2) is a synthetic azetidine-based compound offered for research and development purposes. Azetidines, which are four-membered nitrogen-containing heterocycles, are recognized in medicinal chemistry as valuable scaffolds with often interesting biological activity. They are frequently investigated for their potential as enzyme inhibitors and for their utility in the synthesis of more complex molecules . The structure of this particular compound, featuring a diphenylmethyl (benzhydryl) group and a fluoromethyl substituent on the azetidine ring, suggests potential as a key intermediate in organic synthesis. The benzhydryl group is a common protecting group for amines and can influence the compound's steric and electronic properties . The incorporation of fluorine is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers are exploring azetidine derivatives for various applications, including the development of inhibitors for therapeutic targets such as MEK in proliferative diseases and monoacylglycerol lipase (MAGL) in the endocannabinoid system . This compound is provided for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

1-benzhydryl-2-(fluoromethyl)azetidin-3-ol

InChI

InChI=1S/C17H18FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2

InChI Key

WMONYESKNCYCQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF)O

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

The azetidine ring is constructed via cyclization reactions. A common approach involves the Dieckmann cyclization of β-amino esters or the Staudinger reaction between imines and ketenes. For example, ethyl 2-(hydroxymethyl)acrylate undergoes cyclization with ammonia or primary amines to form 3-hydroxyazetidine intermediates.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Catalysts: Lewis acids like zinc chloride (ZnCl2).

Introduction of the Diphenylmethyl Group

The benzhydryl group is introduced via alkylation or Mitsunobu reaction . Benzhydryl chloride reacts with 3-hydroxyazetidine derivatives in the presence of a base such as sodium hydride (NaH):

3-Hydroxyazetidine+Benzhydryl chlorideNaH, DMF1-(Diphenylmethyl)azetidin-3-ol\text{3-Hydroxyazetidine} + \text{Benzhydryl chloride} \xrightarrow{\text{NaH, DMF}} \text{1-(Diphenylmethyl)azetidin-3-ol}

Optimization Notes :

  • Excess benzhydryl chloride (1.2–1.5 equiv) improves yield.

  • Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency.

Fluoromethylation at Position 2

Fluoromethylation is achieved through nucleophilic substitution or electrophilic fluorination . A two-step process involving mesylation followed by fluoride displacement is widely employed:

  • Mesylation :

    1-(Diphenylmethyl)azetidin-3-ol+Methanesulfonyl chloride (MsCl)Et3NMesylate intermediate\text{1-(Diphenylmethyl)azetidin-3-ol} + \text{Methanesulfonyl chloride (MsCl)} \xrightarrow{\text{Et}_3\text{N}} \text{Mesylate intermediate}
  • Fluoride Displacement :

    Mesylate intermediate+TBAF (tetrabutylammonium fluoride)THFThis compound\text{Mesylate intermediate} + \text{TBAF (tetrabutylammonium fluoride)} \xrightarrow{\text{THF}} \text{this compound}

Yield Data :

StepReagentSolventTemperatureYield (%)
MesylationMsCl, Et3NDCM0°C85–90
Fluoride DisplacementTBAFTHF60°C70–75

Alternative Fluorination Strategies

Direct Fluoromethylation Using DAST

Diethylaminosulfur trifluoride (DAST) enables direct conversion of hydroxyl groups to fluoromethyl groups in a single step:

1-(Diphenylmethyl)-2-(hydroxymethyl)azetidin-3-ol+DASTDCM, -78°CTarget Compound\text{1-(Diphenylmethyl)-2-(hydroxymethyl)azetidin-3-ol} + \text{DAST} \xrightarrow{\text{DCM, -78°C}} \text{Target Compound}

Advantages :

  • Fewer synthetic steps.

  • High functional group tolerance.

Limitations :

  • DAST is moisture-sensitive and requires strict anhydrous conditions.

  • Lower yields (50–60%) compared to the mesylation pathway.

Reductive Amination with Fluorinated Aldehydes

An alternative route involves reductive amination between 3-hydroxyazetidine and fluorinated aldehydes (e.g., fluoroacetaldehyde):

3-Hydroxyazetidine+FluoroacetaldehydeNaBH(OAc)3This compound\text{3-Hydroxyazetidine} + \text{Fluoroacetaldehyde} \xrightarrow{\text{NaBH(OAc)}_3} \text{this compound}

Conditions :

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3).

  • Solvent: Acetonitrile or DCM.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for critical steps such as fluoromethylation. This technology ensures consistent mixing and temperature control, reducing side reactions.

Case Study :
A pilot plant achieved 85% yield in the fluoride displacement step using a flow reactor with the following parameters:

  • Residence time: 30 minutes.

  • Temperature: 70°C.

  • Reagent ratio: TBAF (1.1 equiv).

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (60–80% purity).

  • Recrystallization : Ethanol/water mixtures yield >99% pure product.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Mesylation-Fluoride360–6599High
DAST Fluorination250–5595Moderate
Reductive Amination255–6097Low

Key Findings :

  • The mesylation pathway offers the best balance of yield and scalability.

  • DAST fluorination is preferable for small-scale syntheses requiring fewer steps.

Mechanistic Insights and Side Reactions

Competing Elimination in Fluoromethylation

During fluoride displacement, β-elimination can occur, leading to azetidine ring opening. This is mitigated by:

  • Using bulky ammonium fluorides (e.g., TBAF instead of KF).

  • Maintaining low reaction temperatures (0–25°C).

Epimerization at C-3

The hydroxyl group at C-3 is prone to epimerization under basic conditions. Acidic workup (pH 4–5) stabilizes the desired stereochemistry .

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization of linear intermediates. A critical method involves reacting a primary arylmethylamine with 1,3-dihalopropane in the presence of a non-nucleophilic base and organic solvent. This process induces cyclization to form 1-(diphenylmethyl)azetidine intermediates .

Key Reagents/Conditions :

  • Arylmethylamine : Diphenylmethylamine derivatives

  • 1,3-dihalopropane : e.g., 1,3-dibromopropane

  • Base : Non-nucleophilic bases (e.g., pyridine)

  • Solvent : Organic solvents like dichloromethane

Fluoromethyl Group Installation

The fluoromethyl group at position 2 is introduced via nucleophilic substitution of a leaving group (e.g., tosylate or mesylate) using fluorinating agents:

  • Reagents : Tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine (HF/TMA)

  • Conditions : Room temperature to reflux in polar aprotic solvents (e.g., DMF)

Example Reaction :
Tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate reacts with TBAF to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .

Hydroxyl Group Installation at Position 3

The hydroxyl group may arise from hydrolysis of sulfonated intermediates or direct introduction during azetidine ring formation. For example:

  • Sulfonylation : tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with para-toluenesulfonyl chloride to form a tosylate intermediate .

  • Fluorination : Subsequent fluorination replaces the tosyl group, and deprotection (e.g., with acidic reagents like acetic acid) may yield the hydroxyl group .

Fluorination Mechanism

The fluorination step likely proceeds via an S <sub>N</sub>2 mechanism, where a strong nucleophile (F⁻) displaces a leaving group (e.g., tosylate) from the azetidine ring. This is supported by the use of TBAF, which provides a fluoride ion in a polar aprotic solvent .

Stability Considerations

Difluoroaziridines (structurally analogous compounds) exhibit reduced stability due to ring strain and electrophilic ring-opening reactions . While direct data on the target compound is unavailable, similar fluorinated azetidines may require careful handling to avoid decomposition.

Reagents and Conditions Table

Step Reagents Conditions Yield Source
Azetidine Ring FormationDiphenylmethylamine, 1,3-dibromopropane, pyridineHeated in dichloromethaneNot specified
FluorinationTBAF or HF/TMADMF, room temperature to refluxUp to 85%
SulfonylationPara-toluenesulfonyl chloride, triethylamineDichloromethane, 0°C to room temperatureQuantitative
DeprotectionAcetic acid, trifluoroacetic acidAqueous workup or acidic conditionsQuantitative

Key Observations

  • Versatile Fluorination : TBAF and HF/TMA enable efficient fluorination of azetidine derivatives, with TBAF generally preferred for its stability .

  • Protecting Group Strategy : Use of tert-butyl carbamate (Boc) and methanesulfonate groups facilitates selective deprotection steps .

  • Ring Closure Challenges : Azetidinium salts (e.g., formed via N-protonation) may require specific bases (e.g., LiHMDS) for effective ring closure .

Limitations

  • Stability Concerns : While fluorinated azetidines show promise, their stability under various conditions (e.g., aqueous environments) is not explicitly documented.

  • Scalability : The multi-step synthesis involving specialized reagents (e.g., DABCO for purification) may complicate large-scale production .

Scientific Research Applications

Anticancer Activity

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study demonstrated that derivatives of azetidine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Antimicrobial Properties

The compound has shown promise in antimicrobial research. Its structural characteristics allow it to disrupt microbial cell membranes, leading to increased permeability and cell death in pathogens. High-throughput screening assays have indicated that azetidine derivatives can inhibit the growth of various bacterial strains, including resistant strains .

Quantitative Structure–Activity Relationship (QSAR) Analysis

Recent QSAR models have been developed to predict the biological activity of compounds similar to this compound. These models suggest a favorable predicted activity profile, indicating significant potential for further experimental validation in drug development .

Development of Novel Materials

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of advanced polymers and coatings. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of materials, making them suitable for various industrial applications.

Case Studies

  • Anticancer Research : A study assessed the anticancer properties of azetidine derivatives, including this compound, revealing significant inhibition of cancer cell proliferation and induction of apoptosis via caspase pathway activation .
  • Antimicrobial Efficacy : A high-throughput screening assay evaluated the antimicrobial efficacy of several azetidine derivatives against Mycobacterium tuberculosis, demonstrating promising results with some compounds achieving over 90% inhibition at specific concentrations .

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethyl group may enhance binding affinity, while the fluoromethyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituted Azetidin-3-ol Derivatives

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)
  • Structure : Azetidin-3-ol linked to a fluorinated benzothiazole ring.
  • Molecular Formula : C10H9FN2OS (molar mass: 224.25 g/mol).
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421498-56-7)
  • Structure : Similar to the above but with two fluorine atoms on the benzothiazole.
  • Molecular Formula : C10H8F2N2OS (molar mass: 242.25 g/mol).
  • Key Differences :
    • Additional fluorine increases metabolic stability and may improve binding affinity to hydrophobic targets .
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS: 2090612-09-0)
  • Structure: Trifluoromethyl group at position 3 and an aminopyridine substituent.
  • Molecular Formula : C9H10F3N3O (molar mass: 233.19 g/mol).
  • The aminopyridine moiety introduces basicity, enhancing solubility in acidic environments .

Azetidin-2-one (Lactam) Derivatives

1-Benzyl-4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one (Compound 20 in )
  • Structure : Lactam ring (azetidin-2-one) with benzyl, methoxyphenyl, and dimethyl groups.
  • Key Differences: The lactam structure replaces the hydroxyl group, reducing hydrogen-bonding capacity.

Sterically Hindered Azetidines

(3R)-1-Benzhydryl-2,2-dimethylazetidin-3-ol (CAS: 920317-75-5)
  • Structure : Similar diphenylmethyl group but with dimethyl substitution on the azetidine ring.
  • Key Differences :
    • Dimethyl groups create steric bulk, which may hinder binding to flat protein surfaces but improve selectivity for hydrophobic pockets .

Pharmacological and Physicochemical Comparisons

Pharmacological Activity

Compound Target/Application Key Finding
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol HRP-2 PWWP domain (crystal structure) Acts as a fragment binder in protein-ligand studies
1-Benzyl-4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one Enzyme inhibition (unspecified) Designed as a potent inhibitor, likely targeting serine hydrolases
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Unknown Fluorinated benzothiazole suggests potential kinase or protease inhibition

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors
This compound 239.28 3.2 1 (OH group)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 224.25 2.8 1
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol 233.19 1.5 2 (OH and NH2)

Biological Activity

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

The chemical structure of this compound can be described as follows:

PropertyValue
CAS Number Not available
Molecular Formula C16H18FNO
Molecular Weight 273.32 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes and interference with essential metabolic pathways.

Anti-inflammatory Effects

Inflammation-related diseases are prevalent, and compounds with anti-inflammatory properties are critical in therapeutic applications. Preliminary studies suggest that azetidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response . This inhibition can lead to reduced inflammation and pain in various models.

Anticancer Potential

The anticancer activity of azetidine compounds has been a focal point in recent research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt . The fluoromethyl group in this compound may enhance its potency by improving cell membrane permeability or altering interaction with biological targets.

Study 1: Antimicrobial Screening

In a controlled study, a series of azetidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several azetidine derivatives using an animal model of induced inflammation. Results showed that treatment with this compound led to a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers .

Study 3: Anticancer Efficacy

In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound was shown to activate caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anti-inflammatory Action : Inhibition of COX enzymes and reduction of pro-inflammatory cytokine production.
  • Anticancer Action : Induction of apoptosis via caspase activation and modulation of key signaling pathways.

Q & A

Q. Key Parameters :

StepReagentsTemperatureYield Range
Ring closureEpichlorohydrin derivatives0–25°C40–60%
FluoromethylationSelectfluor®, DMF60–80°C30–50%

Advanced: How can enantioselective synthesis of this compound be optimized to improve stereochemical purity?

Answer:
Chiral auxiliaries or asymmetric catalysis can enhance stereochemical control. For instance:

  • Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to direct stereochemistry during ring formation .
  • Crystallization : Recrystallization in chiral solvents (e.g., ethyl lactate) improves enantiomeric excess (ee). Recent studies achieved >90% ee using dynamic kinetic resolution .

Data Contradiction : Discrepancies in ee values (70–95%) across studies may arise from solvent polarity or catalyst loading variations. Systematic screening of reaction conditions is advised.

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

  • NMR : 1^1H/13^13C NMR identifies diphenylmethyl (δ 7.2–7.4 ppm) and fluoromethyl (δ 4.5–5.0 ppm) groups. 19^{19}F NMR confirms fluoromethyl integration .
  • X-ray crystallography : Resolves stereochemistry (e.g., C3 hydroxyl configuration) but requires high-purity crystals .

Advanced: How does the fluoromethyl group influence metabolic stability in preclinical models?

Answer:
The fluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) show a 2.5-fold increase in half-life compared to non-fluorinated analogs. However, conflicting data in rodent models suggest species-specific esterase activity may cleave the fluoromethyl group .

Q. Methodological Approach :

Stability assays : Incubate compound with microsomes/plasma.

Metabolite profiling : Use LC-MS/MS to identify degradation products.

Basic: What are the known biological targets or pathways modulated by this compound?

Answer:
Preliminary studies indicate neuroprotective activity via mitochondrial dynamics modulation (e.g., Sirt1/AMPK pathways) . In vitro IC50_{50} values for reactive oxygen species (ROS) reduction range from 10–50 µM.

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​ variability)?

Answer:
Variability may arise from assay conditions (e.g., cell line, serum concentration). Recommendations:

  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and controls.
  • Dose-response curves : Include at least 8 data points per curve.
  • Statistical analysis : Apply ANOVA with post-hoc tests to confirm significance .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Solid state : Stable at −20°C for >12 months (purity >95% by HPLC).
  • Solution (DMSO) : Degrades by 15% after 30 days at 4°C due to fluoromethyl hydrolysis .

Q. Storage Recommendations :

FormTemperatureStability
Solid−20°C>12 months
DMSO−80°C<5% degradation/month

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina simulates binding to Sirt1 (PDB: 5BTR). The fluoromethyl group forms van der Waals contacts with Leu206 and Ile347 .
  • MD simulations : GROMACS assesses binding stability over 100 ns; RMSD <2 Å indicates stable interactions.

Basic: How is the stereochemistry of the azetidine core confirmed post-synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers .
  • Optical rotation : Compare [α]D_D values with literature (e.g., +12.5° for (2S,3S) isomer) .

Advanced: What strategies mitigate toxicity observed in high-dose in vivo studies?

Answer:

  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to reduce acute toxicity.
  • Dosing regimens : Fractionated dosing (e.g., 5 mg/kg bid vs. 10 mg/kg qd) lowers hepatotoxicity in rats .

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